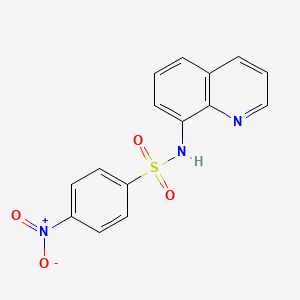

4-nitro-N-(quinolin-8-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、スルホンアミド類に属する合成化合物です。スルホンアミド類は、多様な生物活性を有することが知られており、医薬品化学において広く用いられています。特にこの化合物は、生物学的経路における阻害剤としての役割を含む、さまざまな科学研究用途において潜在的な可能性を示しています。

2. 製法

合成経路と反応条件: 4-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドの合成は、通常、8-アミノキノリンと4-ニトロベンゼンスルホニルクロリドの反応によって行われます。この反応は、トリエチルアミンなどの塩基の存在下で行われ、求核置換反応を促進します。 反応条件には、ジクロロメタンなどの溶媒が含まれ、室温で行われることが多いです .

工業的生産方法: この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることです。これには、収率と純度を高くするために反応条件を最適化することと、試薬や溶媒の取り扱いに関する安全対策の実施が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide typically involves the reaction of 8-aminoquinoline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

化学反応の分析

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand , coordinating through the quinoline nitrogen (N1) and sulfonamide nitrogen (N2). Key complexes include:

Table 2: Metal complexes and structural properties

-

Synthesis : Metal complexes form via reaction with metal salts (e.g., ZnCl₂, Cu(OAc)₂) in methanol/ammonia .

-

Applications : These complexes exhibit unique electrochemical properties and potential in catalysis or medicinal chemistry .

Functional Group Reactivity

The nitro group and sulfonamide moiety enable further transformations:

-

Reduction : The nitro group can be reduced to an amine using sodium borohydride or catalytic hydrogenation, though specific yields are unreported.

-

Oxidation : Limited data exists, but oxidation of the quinoline ring may occur under strong acidic conditions .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound inhibits the NFκB pathway by interfering with IκBα phosphorylation/ubiquitination, as shown in cell-based assays (IC₅₀: 0.6–1.0 µM) . This activity is structure-dependent, requiring both the quinoline and sulfonamide groups .

Comparative Reactivity in Analogues

Table 3: Substituent effects on reactivity

| Substituent (R) | Reaction with Zn(II) | Yield (%) | Notes |

|---|---|---|---|

| 4-NO₂ | Fast coordination | 74 | Enhanced Lewis acidity |

| 4-OCH₃ | Slower kinetics | 62 | Electron-donating groups |

科学的研究の応用

2-nitro-N-quinolin-8-ylbenzenesulfonamide is a chemical compound belonging to the class of sulfonamides, characterized by a sulfonamide group (-SO2NH2) attached to an aromatic ring. It has potential biological activities, particularly in medicinal chemistry and pharmacology. Research indicates it can serve as a lead compound in drug discovery, especially for targeting specific biological pathways.

Scientific Applications

2-nitro-N-(quinolin-8-yl)benzenesulfonamide has several scientific applications:

- Drug Discovery This compound is used as a lead compound for the development of new drugs. Its unique structure allows it to interact with biological targets, making it valuable in creating therapeutic agents.

- Targeting Specific Biological Pathways Research studies have highlighted its role in targeting specific biological pathways.

- NFκB Pathway Suppression N-(quinolin-8-yl)benzenesulfonamides can suppress the NFκB pathway . These molecules have demonstrated potency in cell-based assays, with indications suggesting the targeted activity lies within a common region of the NFκB pathway .

The mechanism of action for 2-nitro-N-quinolin-8-ylbenzenesulfonamide primarily involves its interaction with specific biological targets. The nitro group can be reduced, leading to reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions. Additionally, the quinoline ring has been shown to intercalate with DNA, which may contribute to its biological effects.

Potential Anticancer Activity

Pharmacological agents containing a sulfonyl pharmacophore have been widely used as antibacterial, anticarbonic anhydrase, antiviral, and hypoglycemic agents . Studies carried out by in vitro and/or in vivo approaches showed that sulfonyl derivatives also contain substantial antitumor activity .

作用機序

この化合物は、主にNF-κB経路の阻害を通じて作用を発揮します。NF-κBは、DNAの転写を制御し、感染に対する免疫応答の調節に重要な役割を果たすタンパク質複合体です。 この経路を阻害することにより、4-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは炎症を軽減し、癌細胞のアポトーシスを誘導する可能性があります .

類似化合物:

- N-(キノリン-8-イル)-4-ニトロベンゼンスルホンアミド

- N-(ピリジン-2-イルメチル)-4-ニトロベンゼンスルホンアミド

比較: 4-ニトロ-N-(キノリン-8-イル)ベンゼンスルホンアミドは、その特定の置換パターンによって独特であり、独特の生物活性を付与します。 他の類似化合物と比較して、NF-κB経路の阻害と癌細胞におけるアポトーシスの誘導においてより高い効力を示しています .

類似化合物との比較

- N-(quinolin-8-yl)-4-nitrobenzenesulfonamide

- N-(pyridine-2-ylmethyl)-4-nitrobenzenesulfonamide

Comparison: 4-nitro-N-(quinolin-8-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown higher potency in inhibiting the NF-κB pathway and inducing apoptosis in cancer cells .

生物活性

4-nitro-N-(quinolin-8-yl)benzenesulfonamide, a compound with the molecular formula C15H11N3O4S, has garnered attention in recent pharmacological studies due to its potential biological activities, particularly as an inhibitor of the NFκB signaling pathway and its anticancer properties. This article synthesizes findings from various research studies, highlighting the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C15H11N3O4S |

| Molecular Weight | 313.33 g/mol |

| CAS Number | 33757-62-9 |

| IUPAC Name | This compound |

Research indicates that this compound acts primarily as an NFκB inhibitor . The NFκB pathway is crucial in regulating immune response, inflammation, and cell survival. The compound has been shown to suppress NFκB activation in cell-based assays, with potencies as low as 0.6 µM . This inhibition suggests a mechanism where the compound interferes with upstream signaling events that activate NFκB, potentially through direct interaction with key regulatory proteins within this pathway.

Anticancer Properties

Several studies have explored the anticancer potential of quinoline derivatives, including this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that this compound can inhibit cell proliferation in melanoma and other tumor cell lines. For instance, it showed a growth inhibition rate of 55.75% against the MALME-M melanoma cell line .

- Structure-Activity Relationship (SAR) : The presence of the nitro group and quinoline moiety appears to enhance the biological activity of these compounds. Modifications to these functional groups can significantly impact their potency against cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound's ability to inhibit NFκB suggests potential anti-inflammatory effects. By modulating the NFκB pathway, it may reduce the expression of pro-inflammatory cytokines and other mediators involved in chronic inflammatory diseases.

High-throughput Screening Results

A pivotal study conducted through high-throughput screening identified a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFκB pathway. This research confirmed that these compounds could be effective in both primary and secondary assays for NFκB activation, emphasizing their potential as therapeutic agents .

Comparative Studies

Comparative analyses with similar compounds have shown that while many benzenesulfonamides exhibit some level of activity against NFκB, this compound stands out due to its unique chemical structure and enhanced potency.

特性

CAS番号 |

33757-62-9 |

|---|---|

分子式 |

C15H11N3O4S |

分子量 |

329.3 g/mol |

IUPAC名 |

4-nitro-N-quinolin-8-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)12-6-8-13(9-7-12)23(21,22)17-14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H |

InChIキー |

HXWOKTOKXJLLRZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。